N~1~-Ethyl-N~1~-[(furan-2-yl)methyl]ethane-1,2-diamine
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Overview
Description
N-ethyl-N-furfurylethylenediamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group and a furfuryl group attached to the nitrogen atoms of an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-furfurylethylenediamine typically involves the reaction of ethylenediamine with ethyl and furfuryl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-ethyl-N-furfurylethylenediamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-furfurylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and bases like sodium hydroxide are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Scientific Research Applications
N-ethyl-N-furfurylethylenediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-ethyl-N-furfurylethylenediamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-ethylethylenediamine: Similar in structure but lacks the furfuryl group.
N-furfurylethylenediamine: Similar but lacks the ethyl group.
N,N-dimethylethylenediamine: Contains two methyl groups instead of ethyl and furfuryl groups.
Uniqueness
N-ethyl-N-furfurylethylenediamine is unique due to the presence of both ethyl and furfuryl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61695-02-1 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N'-ethyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H16N2O/c1-2-11(6-5-10)8-9-4-3-7-12-9/h3-4,7H,2,5-6,8,10H2,1H3 |
InChI Key |
ODBJDZYHDAJGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CC1=CC=CO1 |
Origin of Product |
United States |
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